molecular formula C16H12ClFN2O2 B15201414 3H-1,4-BENZODIAZEPIN-2(1H)-ONE, 7-CHLORO-5-(o-FLUOROPHENOXY)-1-METHYL- CAS No. 62903-61-1

3H-1,4-BENZODIAZEPIN-2(1H)-ONE, 7-CHLORO-5-(o-FLUOROPHENOXY)-1-METHYL-

Cat. No.: B15201414
CAS No.: 62903-61-1
M. Wt: 318.73 g/mol
InChI Key: DANMUNCMVTVARN-UHFFFAOYSA-N
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Description

3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique chemical structure, which includes a fluorophenoxy group and a methyl group, contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with o-fluorophenol in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for the development of new benzodiazepine derivatives. Its unique structure serves as a template for designing compounds with improved pharmacological properties.

Biology

In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the interaction of benzodiazepines with neurotransmitter receptors.

Medicine

Medically, the compound is investigated for its potential use in treating anxiety, insomnia, and other neurological disorders. Its unique pharmacological profile makes it a candidate for developing new therapeutic agents.

Industry

In the pharmaceutical industry, the compound is used in the formulation of medications. It also serves as a precursor for the synthesis of other benzodiazepine derivatives.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The fluorophenoxy and methyl groups contribute to the compound’s binding affinity and selectivity for specific GABA receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with a similar core structure but lacks the fluorophenoxy group.

    Lorazepam: Similar in structure but has a different substitution pattern on the benzodiazepine ring.

    Alprazolam: Contains a triazole ring in addition to the benzodiazepine core.

Uniqueness

The presence of the fluorophenoxy group and the methyl group in 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl- distinguishes it from other benzodiazepines. These groups contribute to its unique pharmacological properties, including its binding affinity and selectivity for GABA receptors.

Properties

CAS No.

62903-61-1

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-10(17)8-11(13)16(19-9-15(20)21)22-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3

InChI Key

DANMUNCMVTVARN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)OC3=CC=CC=C3F

Origin of Product

United States

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